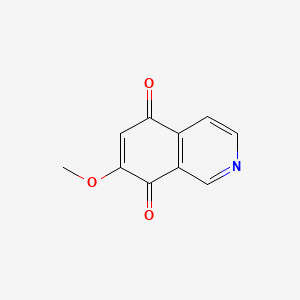
5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one is an organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thioxo group and a benzylidene group attached to an oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one typically involves the Knoevenagel condensation reaction. This reaction is performed between 4-methylbenzaldehyde and 2-thioxooxazolidin-4-one in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzylidene derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research indicates potential anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one exerts its effects involves interaction with specific molecular targets. For instance, its potential as an aldose reductase inhibitor suggests that it binds to the active site of the enzyme, thereby preventing the reduction of glucose to sorbitol . This inhibition can help manage complications related to diabetes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzylidene camphor: A widely used UV filter in sunscreens.
Benzylidene camphor derivatives: These compounds share structural similarities and are used in various cosmetic applications.
Uniqueness
5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one is unique due to its thioxo group, which imparts distinct chemical reactivity and potential biological activity. Unlike other benzylidene derivatives, this compound’s thioxo group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C11H9NO2S |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
(5E)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(15)14-9/h2-6H,1H3,(H,12,13,15)/b9-6+ |
Clé InChI |
FWDUBDXUDYRXRB-RMKNXTFCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)O2 |
SMILES canonique |
CC1=CC=C(C=C1)C=C2C(=O)NC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


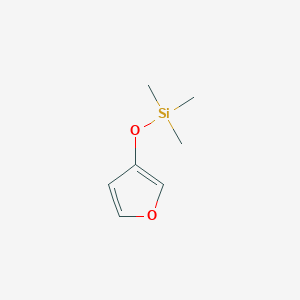
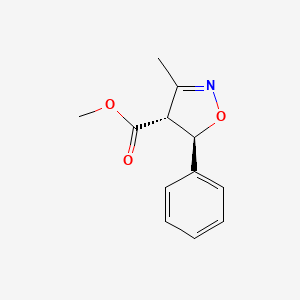

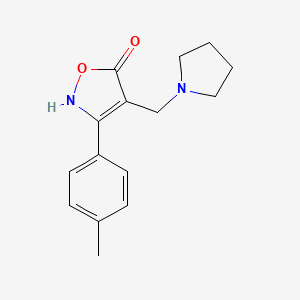
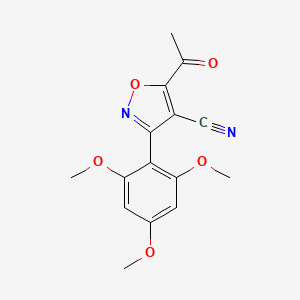



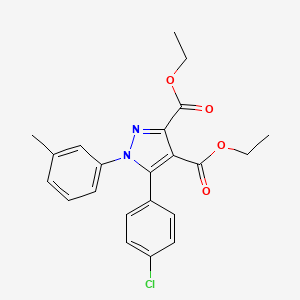
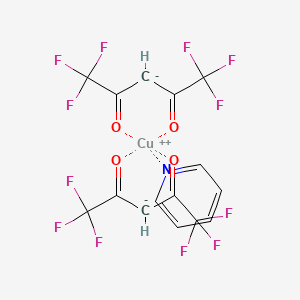
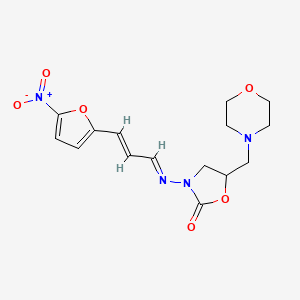
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12887595.png)
![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
